4-Acetyl-2-isopropenylpyridine can be sourced from natural products and synthesized through various chemical methods. It belongs to the class of compounds known as pyridines, which are characterized by a six-membered aromatic ring containing one nitrogen atom. The compound is also noted for its potential applications in flavoring and fragrance industries, as indicated by its inclusion in safety evaluations for food flavoring substances .
The synthesis of 4-Acetyl-2-isopropenylpyridine typically involves several steps, often starting from commercially available precursors.
This method allows for the efficient production of 4-Acetyl-2-isopropenylpyridine with high yields and purity.
The molecular structure of 4-Acetyl-2-isopropenylpyridine features a pyridine ring substituted at the 2-position with an isopropenyl group and at the 4-position with an acetyl group.
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, revealing insights into its spatial arrangement and electronic distribution .
4-Acetyl-2-isopropenylpyridine participates in various chemical reactions due to its reactive functional groups:
These reactions are crucial for developing new materials and compounds in organic synthesis .
The mechanism of action of 4-Acetyl-2-isopropenylpyridine in biological systems often involves its role as a model compound in enzyme studies.
The specific interactions at the molecular level can be elucidated through kinetic studies and spectroscopic analyses that track changes in enzyme activity upon substrate binding .
These properties are essential for understanding how the compound behaves in various environments, influencing its applications in research and industry .
4-Acetyl-2-isopropenylpyridine has several notable applications:
These applications highlight the versatility of 4-Acetyl-2-isopropenylpyridine in both industrial and academic settings, making it a valuable compound for ongoing research .
4-Acetyl-2-isopropenylpyridine (CAS Reg. No. 142896-12-6) is an aromatic ketone with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol. Its IUPAC name, 1-[2-(prop-1-en-2-yl)pyridin-4-yl]ethan-1-one, systematically denotes the acetyl group (–COCH₃) at the 4-position and the isopropenyl group (–C(CH₃)=CH₂) at the 2-position of the pyridine ring [7] [8]. The compound’s structure features a conjugated system that enhances its reactivity in synthetic transformations and contributes to its sensory properties. Common synonyms include 1-(2-isopropenylpyridin-4-yl)ethanone and 4-acetyl-2-(1-methylethenyl)pyridine, as standardized in chemical databases and regulatory inventories [5] [10].
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 142896-12-6 |
IUPAC Name | 1-[2-(prop-1-en-2-yl)pyridin-4-yl]ethanone |
Molecular Formula | C₁₀H₁₁NO |
FEMA Number | 4637 |
JECFA Flavor Number | 2154 |
Other Names | 1-(2-(1-Methylethenyl)-4-pyridinyl)ethanone; Ethanone, 1-[2-(1-methylethenyl)-4-pyridinyl]- |
This compound was first identified in 1992 during pioneering research on nitrogen-containing volatiles in Mentha species. Ishihara et al. isolated it from Scotch spearmint oil (Mentha gentilis f. cardiaca) alongside 37 other nitrogenous constituents. Its potent "grassy-sweet and minty" odor distinguished it as a sensorially significant trace component [6]. By the late 1990s, the Flavor and Extract Manufacturers Association (FEMA) granted it GRAS status under FEMA 4637, and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) assigned it the flavor identifier 2154 [5] [10]. However, regulatory shifts occurred in 2018 when the U.S. FDA delisted it from its "Substances Added to Food" inventory, citing unresolved toxicity concerns, though it retains limited use in non-food applications [5] [10].
As a heterocyclic ketone, 4-acetyl-2-isopropenylpyridine serves as a versatile synthon in organic synthesis. The electron-deficient pyridine ring facilitates nucleophilic substitutions, while the acetyl and isopropenyl groups enable reactions like aldol condensations and Diels-Alder cycloadditions [3] [7]. Industrially, it is prized in flavor and fragrance creation due to its low odor threshold (<1 ppb) and complex sensory profile, described as "herbal green fermented roasted" at 0.10% in dipropylene glycol [4]. Its primary applications include:
Table 2: Key Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Boiling Point | 277–279°C | 760 mm Hg |
Vapor Pressure | 0.00434 mm Hg | 25°C |
logP (octanol-water) | 1.40–1.89 (est.) | - |
Refractive Index | 1.517–1.519 | 20°C |
Solubility in Water | 1,506 mg/L | 25°C |
Flash Point | 128.9°C (264°F) | TCC method |
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